molecular formula C6H11N5 B1594895 N,N,6-trimethyl-1,3,5-triazine-2,4-diamine CAS No. 21320-31-0

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1594895
CAS RN: 21320-31-0
M. Wt: 153.19 g/mol
InChI Key: DUAYDERMVQWIJD-UHFFFAOYSA-N
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Description

“N,N,6-Trimethyl-1,3,5-triazine-2,4-diamine” is an organic compound with the molecular formula C6H11N5 . It has an average mass of 153.185 Da and a monoisotopic mass of 153.101440 Da .

Scientific Research Applications

  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various functional groups .
    • Method : This involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
    • Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines in reasonable yields .
  • Metal-Catalyzed Synthesis

    • Field : Organic Chemistry
    • Application : Metal catalysis can be used to obtain regioselective, stereoselective, and chemoselective transformations of triazine derivatives .
    • Method : This involves the use of transition metals in the method development domain .
    • Results : This approach has been used to synthesize active pharmaceutical synthons and natural products .
  • Fluorescent Sensor for Cu 2+

    • Field : Analytical Chemistry
    • Application : 6-Methyl-1,3,5-triazine-2,4-diamine may be used in the synthesis of a symmetric fluorescent sensor for Cu 2+ .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : The resulting compound is a symmetric fluorescent sensor for Cu 2+ .
  • Catalyst for Xanthene Synthesis

    • Field : Organic Chemistry
    • Application : A novel heterogeneous catalyst, 1,3,5-triazine-2,4,6-triaminium trifluoromethanesulfonate (TTTMS), has been used to catalyze the synthesis of various xanthenes .
    • Method : This involves a one-pot multicomponent reaction of aromatic aldehydes and dimedone or/and 2-naphthol under solvent-free conditions .
    • Results : The specific results or outcomes are not provided in the source .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Synthesized 1,3,5-triazine derivatives have been evaluated for their antimicrobial activity .
    • Method : The specific method of synthesis and evaluation is not provided in the source .
    • Results : The synthesized compounds have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans .
  • Preparation of Other Compounds

    • Field : Organic Chemistry
    • Application : Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines .
  • Reagent in Organic Synthesis

    • Field : Organic Chemistry
    • Application : As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN) .
    • Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
    • Results : The specific results or outcomes are not provided in the source .
  • Chemical Intermediate

    • Field : Chemical Engineering
    • Application : 2,4,6-Trimethyl-1,3,5-triazine can be used as a chemical intermediate in laboratory research and chemical synthesis .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Adsorption of Iodine

    • Field : Material Science
    • Application : Triazine-based conjugated microporous polymers exhibit outstanding performance for the reversible adsorption of iodine in gas phase as well as in solution .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Preparation of Other Compounds

    • Field : Organic Chemistry
    • Application : Symmetrical 1,3,5-triazines are prepared by trimerization of certain nitriles such as cyanogen chloride or cyanamide .
    • Method : The specific method of synthesis is not provided in the source .
    • Results : This procedure allowed the preparation of symmetric 2-chloro-4,6-diamino-1,3,5-triazines .
  • Reagent in Organic Synthesis

    • Field : Organic Chemistry
    • Application : As a reagent in organic synthesis, s-triazine is used as the equivalent of hydrogen cyanide (HCN) .
    • Method : One application is in the Gattermann reaction, used to attach the formyl group to aromatic substrates .
    • Results : The specific results or outcomes are not provided in the source .
  • Chemical Intermediate

    • Field : Chemical Engineering
    • Application : 2,4,6-Trimethyl-1,3,5-triazine can be used as a chemical intermediate in laboratory research and chemical synthesis .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .
  • Adsorption of Iodine

    • Field : Material Science
    • Application : Triazine-based conjugated microporous polymers exhibit outstanding performance for the reversible adsorption of iodine in gas phase as well as in solution .
    • Method : The specific method of application is not provided in the source .
    • Results : The specific results or outcomes are not provided in the source .

properties

IUPAC Name

2-N,2-N,6-trimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-4-8-5(7)10-6(9-4)11(2)3/h1-3H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYDERMVQWIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343837
Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-trimethyl-1,3,5-triazine-2,4-diamine

CAS RN

21320-31-0
Record name N2,N2,6-Trimethyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21320-31-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EMD-90076
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~,N~2~,6-Trimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N(2),N(2),6-TRIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name EMD-90076
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Hwang, JD Ramsey, N Makita, C Sachse… - Journal of Controlled …, 2019 - Elsevier
Here we report a novel poly(2-oxazoline)-based block copolymer with the aromatic heterocyclic side chains in one block, poly(2-methyl-2-oxazoline)-b-poly(2-N,N-dimethyl-1,3,5-triazine…
Number of citations: 33 www.sciencedirect.com
DS Kosyakov, NV Ul'yanovskii, II Pikovskoi… - Chemosphere, 2019 - Elsevier
Existing methods for cleanup of wastewaters and soils polluted with the extremely toxic rocket fuel unsymmetrical dimethylhydrazine (UDMH) are mainly based on the treatment with …
Number of citations: 40 www.sciencedirect.com
AY Sholokhova, OI Grinevich, DD Matyushin… - Chemosphere, 2022 - Elsevier
Unsymmetrical dimethylhydrazine (UDMH) is a toxic and environmentally hostile compound that was massively introduced to the environment during previous decades due to its use in …
Number of citations: 7 www.sciencedirect.com
A Mbodji - 2020 - theses.hal.science
The objective of this research project is to develop a method that enables the identification of conglomerates rather than racemic compounds or solid solutions for their chiral resolution …
Number of citations: 4 theses.hal.science
D Hwang - 2020 - search.proquest.com
Polymeric micelles (PMs) have been extensively utilized as drug delivery platform. Particularly, potent hydrophobic small molecules were encapsulated in the PMs to alleviate toxicity …
Number of citations: 3 search.proquest.com
A Mbodji - 2020 - theses.fr
L’objectif premier de cette thèse était de développer une méthode expérimentale qui permet d’identifier les conglomérats des composés racémiques ou des solutions solides pour leur …
Number of citations: 0 www.theses.fr

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